molecular formula C10H13N2NaO2 B2449264 Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate CAS No. 1909288-28-3

Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate

Cat. No.: B2449264
CAS No.: 1909288-28-3
M. Wt: 216.216
InChI Key: DSJSRBQJBWMGPH-RJUBDTSPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate is a chiral compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a cyclohexane precursor.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole ring is particularly important for its binding affinity, while the carboxylate group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylic acid: Similar structure but lacks the sodium ion.

    (1R,2S)-2-imidazol-1-ylcyclohexane-1-methanol: Contains a hydroxyl group instead of a carboxylate group.

    (1R,2S)-2-imidazol-1-ylcyclohexane-1-amine: Features an amine group instead of a carboxylate group.

Uniqueness

Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate is unique due to the presence of the sodium ion, which can significantly influence its solubility, reactivity, and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.Na/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12;/h5-9H,1-4H2,(H,13,14);/q;+1/p-1/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJSRBQJBWMGPH-RJUBDTSPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)[O-])N2C=CN=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)[O-])N2C=CN=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.